4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide
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Overview
Description
4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a hydroxy group, a nitro group, and a thiophene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide typically involves the condensation of 4-hydroxybenzohydrazide with 5-nitrothiophene-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted benzamides.
Scientific Research Applications
4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the STAT3 pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide: Similar structure but with a furan ring instead of a thiophene ring.
4-hydroxy-N-[(E)-(5-nitro-2-furanyl)methylideneamino]benzamide: Another similar compound with a furan ring.
Uniqueness
4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its furan analogs. The thiophene ring enhances the compound’s stability and reactivity, making it a valuable molecule in various research applications.
Properties
IUPAC Name |
4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUXNHDTDOSFAI-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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